molecular formula C10H14N2O2 B1430319 Methyl 3-amino-3-(pyridin-4-yl)butanoate CAS No. 1541050-78-5

Methyl 3-amino-3-(pyridin-4-yl)butanoate

Cat. No. B1430319
CAS RN: 1541050-78-5
M. Wt: 194.23 g/mol
InChI Key: MCQWPQSPVCNQAJ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-(pyridin-4-yl)butanoate” is an organic compound with the chemical formula C11H15NO2 . It is a pyridine-containing amino acid derivative with an ester functional group. The compound has a molecular weight of 194.23 .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-3-(pyridin-4-yl)butanoate” is 1S/C10H14N2O2/c1-10(11,7-9(13)14-2)8-3-5-12-6-4-8/h3-6H,7,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-amino-3-(pyridin-4-yl)butanoate” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Potential Application in Diabetes Management

Compounds similar to Methyl 3-amino-3-(pyridin-4-yl)butanoate have been studied for their ability to reduce blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Drug Development and ADMET Analysis

The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of compounds are crucial for drug development. Studies on similar pyridinyl compounds have utilized ADMET analysis to identify safe and promising drug candidates early in the development process to avoid failures .

Neuroprotective Effects

Derivatives of pyridinyl compounds have shown potential neuroprotective effects against cell death induced by neurotoxins. This suggests that Methyl 3-amino-3-(pyridin-4-yl)butanoate could be explored for its neuroprotective properties .

Leukemia Treatment

Structurally related compounds have been used as therapeutic agents to treat leukemia by specifically inhibiting the activity of tyrosine kinases. This indicates a possible application of Methyl 3-amino-3-(pyridin-4-yl)butanoate in leukemia treatment .

Molecular Intercalation Studies

Similar pyridinyl compounds have been used in molecular simulation methods to study their arrangement within layered structures. This suggests a potential application of Methyl 3-amino-3-(pyridin-4-yl)butanoate in materials science for understanding molecular intercalation .

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3-amino-3-pyridin-4-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(11,7-9(13)14-2)8-3-5-12-6-4-8/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQWPQSPVCNQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(pyridin-4-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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